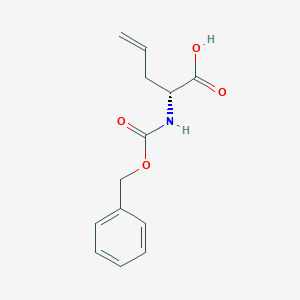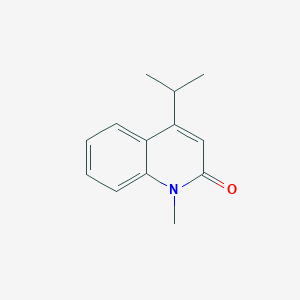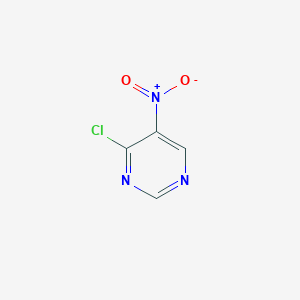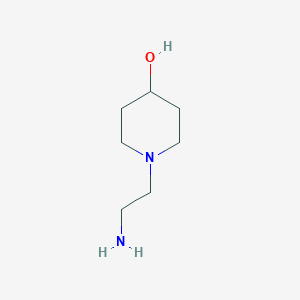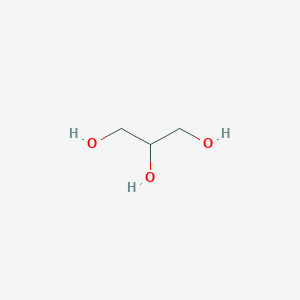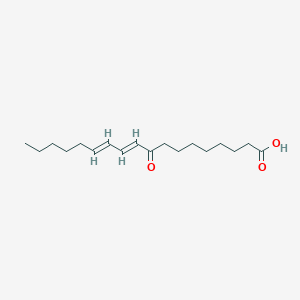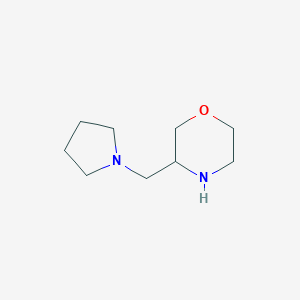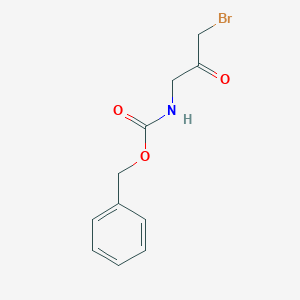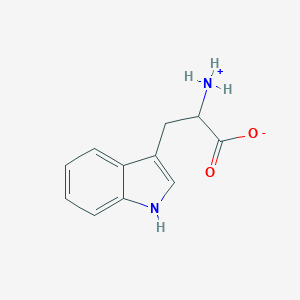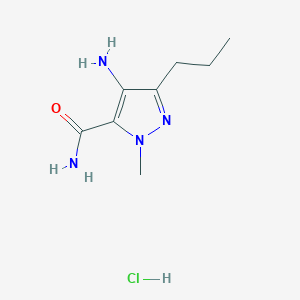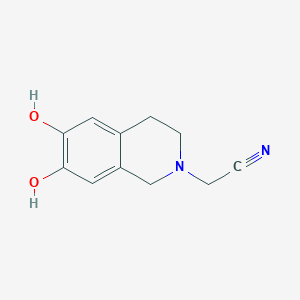
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline (DHCTQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DHCTQ belongs to the class of tetrahydroisoquinoline alkaloids, which are naturally occurring compounds found in many plants. In
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense systems. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Effets Biochimiques Et Physiologiques
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been found to have various biochemical and physiological effects. Studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can reduce oxidative stress and inflammation, which are implicated in many diseases. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also improve mitochondrial function and increase the production of ATP, which is the primary source of energy for cells.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can also be easily modified to create analogs with improved properties. However, 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to explore the use of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential anti-cancer properties of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline and its analogs. Additionally, future research could focus on improving the pharmacokinetic and pharmacodynamic properties of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline to enhance its therapeutic potential.
Conclusion
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a complex process that requires expertise in organic chemistry. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective and anti-cancer properties, and it can reduce oxidative stress and inflammation. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but also has limitations. Future research on 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline could focus on its potential use as a neuroprotective agent and anti-cancer treatment, as well as improving its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine. Another method involves the use of a palladium-catalyzed reaction, which allows for the selective formation of the desired isomer. The synthesis of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has neuroprotective effects and can improve cognitive function. 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has also been found to have potential anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
152211-63-7 |
|---|---|
Nom du produit |
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2 |
Clé InChI |
NSWKXPYAEDMRAW-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
SMILES canonique |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
Autres numéros CAS |
152211-63-7 |
Synonymes |
6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



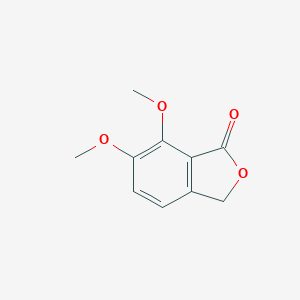
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)
